N,N'-1,4-phenylenebis(3-chloro-1-benzothiophene-2-carboxamide)
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Overview
Description
N,N'-1,4-phenylenebis(3-chloro-1-benzothiophene-2-carboxamide), commonly known as CPTC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPTC is a member of the benzothiophene family and is widely used as a tool compound in biochemical and physiological studies.
Mechanism of Action
CPTC exerts its inhibitory effect on enzymes by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. CPTC has been shown to be a competitive inhibitor of PKC, PKA, and PKG, and its binding affinity varies depending on the isoform of the enzyme.
Biochemical and Physiological Effects
CPTC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CPTC has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and has potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CPTC is a highly specific inhibitor of several enzymes and has been shown to have minimal off-target effects. It is also relatively stable and can be stored for extended periods of time. However, CPTC has some limitations in lab experiments, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the use of CPTC in scientific research. One area of interest is the development of CPTC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the role of CPTC in the regulation of other signaling pathways, such as the Wnt/β-catenin pathway. Additionally, CPTC has potential applications in the treatment of various diseases, such as cancer and inflammatory diseases, and further research is needed to explore its therapeutic potential.
Synthesis Methods
CPTC is synthesized through a multi-step process that involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 1,4-phenylenediamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to obtain CPTC.
Scientific Research Applications
CPTC has been extensively used in scientific research as a tool compound to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), cyclic AMP-dependent protein kinase (PKA), and cyclic GMP-dependent protein kinase (PKG). CPTC has also been used to investigate the role of PKC in various physiological processes, such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
3-chloro-N-[4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O2S2/c25-19-15-5-1-3-7-17(15)31-21(19)23(29)27-13-9-11-14(12-10-13)28-24(30)22-20(26)16-6-2-4-8-18(16)32-22/h1-12H,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOXUYXXDXGPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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